molecular formula C35H26N10Na2O8S2 B13793532 Direct black 166 CAS No. 57131-19-8

Direct black 166

Cat. No.: B13793532
CAS No.: 57131-19-8
M. Wt: 824.8 g/mol
InChI Key: HADJHXHBAFQEAO-UHFFFAOYSA-L
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Description

Direct Black 166 is an organic dye known for its high dyeing strength and excellent hydrophilicity. It is primarily used in the textile industry for dyeing cotton, linen, silk, and wool. The compound is also utilized in dyeing leather, as well as in the production of dye inks, paints, and crafts. Its chemical structure is characterized by the presence of azo groups, which contribute to its vibrant black color.

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Black 166 is synthesized through a series of coupling reactions involving aromatic amines and naphthalene derivatives. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process requires precise temperature and pH control, as well as the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Direct Black 166 undergoes various chemical reactions, including:

    Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo groups leads to the formation of aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite and zinc dust are often used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

Direct Black 166 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Black 166 involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with the hydroxyl and amino groups on the surface of fibers, leading to strong adsorption and dyeing properties. Additionally, the compound can undergo redox reactions, which play a role in its decolorization

Properties

CAS No.

57131-19-8

Molecular Formula

C35H26N10Na2O8S2

Molecular Weight

824.8 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C35H28N10O8S2.2Na/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23;;/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2

InChI Key

HADJHXHBAFQEAO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

Origin of Product

United States

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